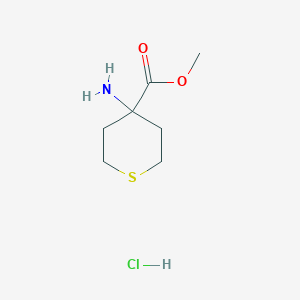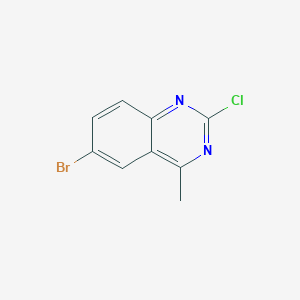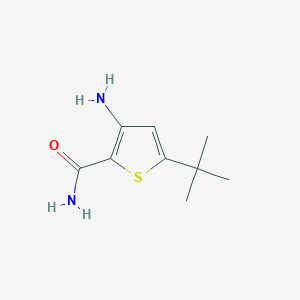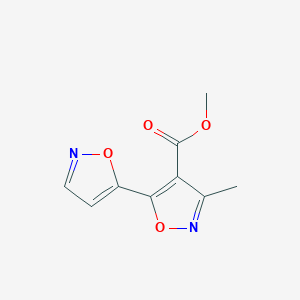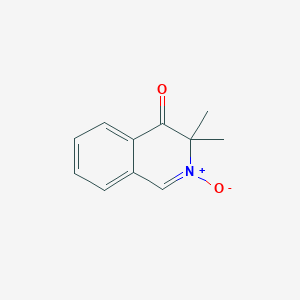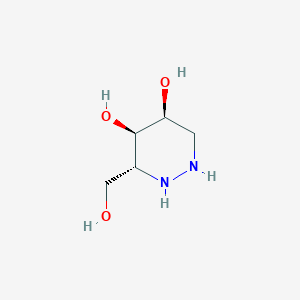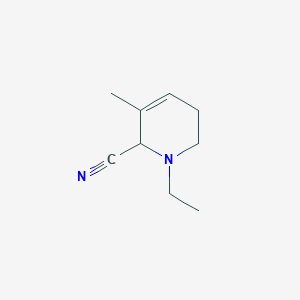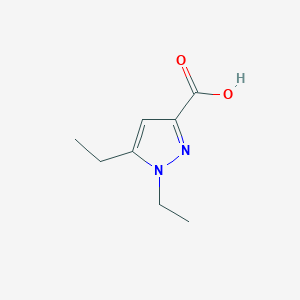
1,5-Diethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1,5-Diethyl-1H-pyrazole-3-carboxylic acid, also known as DEPC, is a heterocyclic organic compound that has been widely used in scientific research applications. DEPC is a pyrazole derivative that possesses a carboxylic acid functional group, which makes it a versatile molecule for various chemical reactions.
Mechanism Of Action
The mechanism of action of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed that 1,5-Diethyl-1H-pyrazole-3-carboxylic acid inhibits the activity of RNAse by modifying the histidine residues in the active site of the enzyme. The carboxylic acid group of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid reacts with the imidazole ring of histidine, resulting in the inhibition of RNAse activity.
Biochemical And Physiological Effects
1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of RNAse and protein kinases, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activity of various enzymes involved in lipid metabolism. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is its ability to inhibit RNAse activity, which is essential for the isolation and analysis of RNA molecules. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is also relatively easy to synthesize and is readily available. However, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and cellular processes are not well understood.
Future Directions
There are several future directions for the use of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid in scientific research. One area of interest is the development of new RNAse inhibitors based on the structure of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid. Another area of interest is the study of the effects of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid on other enzymes and cellular processes. Additionally, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid could be used as a starting material for the synthesis of new heterocyclic compounds with potential therapeutic applications.
Conclusion:
In conclusion, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is a versatile molecule that has been widely used in scientific research applications. Its ability to inhibit RNAse activity and protein kinases makes it a valuable tool in the study of various cellular processes. While its mechanism of action and effects on other enzymes and cellular processes are not fully understood, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid holds promise for future research and the development of new therapeutic agents.
Scientific Research Applications
1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been used in various scientific research applications, including biochemistry, pharmacology, and neuroscience. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is a potent inhibitor of RNAse, an enzyme that degrades RNA molecules. Therefore, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is commonly used to treat RNA samples to remove any contaminating RNAse activity. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can be useful in studying the role of protein kinases in various cellular processes.
properties
CAS RN |
165743-59-9 |
|---|---|
Product Name |
1,5-Diethyl-1H-pyrazole-3-carboxylic acid |
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,5-diethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-7(8(11)12)9-10(6)4-2/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
ORRPVDRMUOYUKM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)O |
Canonical SMILES |
CCC1=CC(=NN1CC)C(=O)O |
synonyms |
1H-Pyrazole-3-carboxylicacid,1,5-diethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


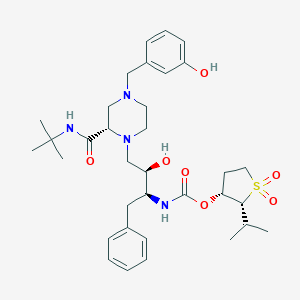
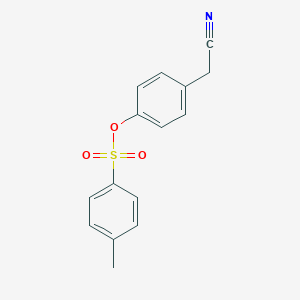

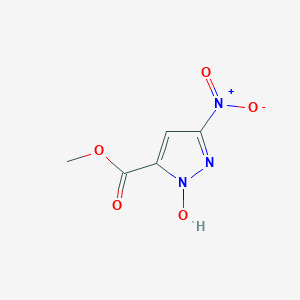

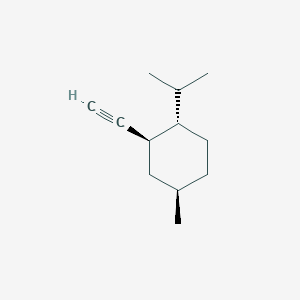
![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
